(2S)-1-(pyrazin-2-yl)propan-2-amine
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Overview
Description
(2S)-1-(pyrazin-2-yl)propan-2-amine is a chiral amine compound characterized by the presence of a pyrazine ring attached to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(pyrazin-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine and (S)-2-aminopropanol.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(pyrazin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, dihydropyrazine, tetrahydropyrazine, and substituted amine compounds.
Scientific Research Applications
(2S)-1-(pyrazin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(pyrazin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide: This compound is a beta-secretase inhibitor used in the treatment of Alzheimer’s disease.
Beta-secretase inhibitors: These compounds share structural similarities and are used in the treatment of neurodegenerative diseases.
Uniqueness
(2S)-1-(pyrazin-2-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of a pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
(2S)-1-pyrazin-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1 |
InChI Key |
NUCGDQSFJGMQQA-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=NC=CN=C1)N |
Canonical SMILES |
CC(CC1=NC=CN=C1)N |
Origin of Product |
United States |
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